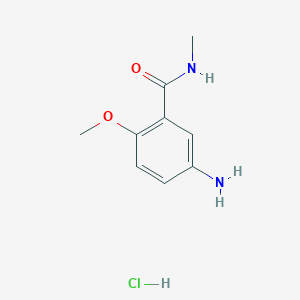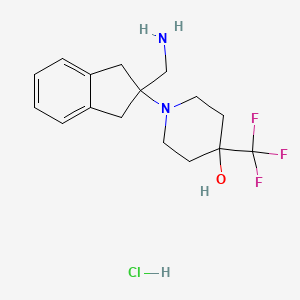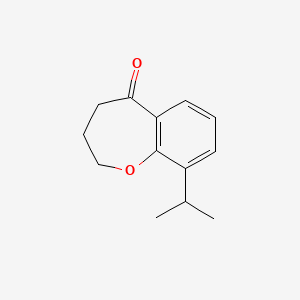
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Wissenschaftliche Forschungsanwendungen
Computational and Spectral Studies
Computational Analysis and Synthesis Impurities : One study focused on the detection and qualification of unknown impurities, specifically a compound related to the synthesis of the cardiotonic drug Ivabradine. This compound's structure and properties were explored, including its formation during commercial drug synthesis. Computational geometry and vibrational studies were computed to understand its characteristics, with experimental FTIR scans confirming the computational data. This research also assessed drug-likeness and pharmacokinetic properties through ADME parameters, providing insights into absorption, distribution, metabolism, and excretion (Kumar & Bhaskar, 2019).
Synthesis and Evaluation of Central Selective Inhibitors
Central Selective Acetylcholinesterase Inhibitors : Another study designed central selective acetylcholinesterase inhibitors based on the enzyme's active site hypothesis. The compounds showed potent inhibitory activities and were evaluated for their central selectivities, demonstrating promising results as clinical evaluation candidates (Ishihara et al., 1994).
Conformational Analysis
Nuclear Magnetic Resonance Studies : The conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin derivatives was studied using 1H and 13C dynamic nuclear magnetic resonance, revealing significant contributions of the twist-boat (TB) conformation to these molecules' conformational equilibria (Lachapelle & St-Jacques, 1987).
Spectroscopic, X-ray Diffraction, and DFT Studies
Benzimidazole-Tethered Oxazepine Hybrids : A series of benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized and analyzed. Molecular structures, charge distributions, molecular electrostatic potential (MEP) maps, and nonlinear optical (NLO) properties were studied, identifying compounds with potential NLO applications (Almansour et al., 2016).
Olfactory Properties and Synthesis
Synthesis and Olfactory Properties : The synthesis and olfactory properties of a series of 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones were reported, highlighting the importance of a benzenoid ring system for marine odorants and identifying compounds with specific olfactory characteristics (Plummer et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
9-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-3-6-11-12(14)7-4-8-15-13(10)11/h3,5-6,9H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUHRNUKLNWYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


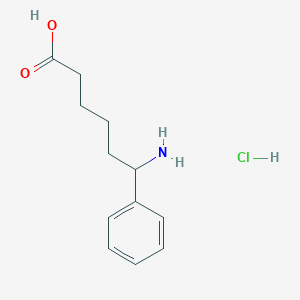
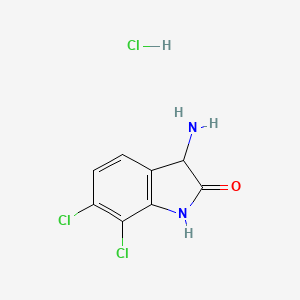
![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)
![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1523019.png)
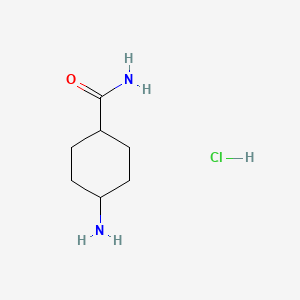

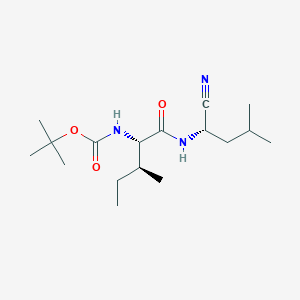
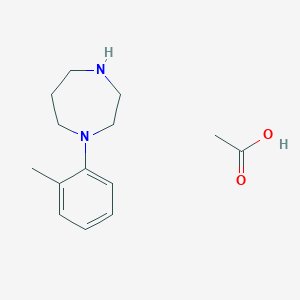
![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)

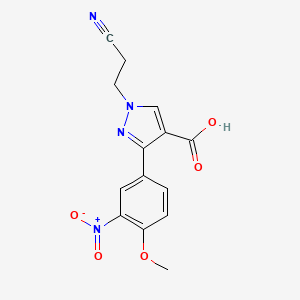
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
